N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Description
N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
The structural properties of compounds related to N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide have been elucidated through X-ray diffraction analysis. Such studies offer insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physicochemical behavior and reactivity of these compounds (Rajnikant, V. Gupta, & Attar Singh, 2000).
Pharmacological Applications
Compounds within the pyrido[2,1-b]quinazoline family have demonstrated significant pharmacological potential. For example, derivatives have been investigated for their ability to inhibit platelet activating factor (PAF), a critical mediator in inflammatory responses. These studies reveal the potential of such compounds in treating diseases characterized by excessive platelet activation and related pathologies (J. Tilley et al., 1988). Similarly, N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have been evaluated for their antiallergy efficacy, demonstrating the broad therapeutic applications of these molecules (J. Tilley et al., 1987).
Antitumor and Cytotoxic Activities
The antitumor and cytotoxic activities of benzo[b][1,6]naphthyridine carboxamide derivatives, closely related to the chemical structure , have been extensively studied. These investigations have highlighted potent growth-inhibitory properties against various cancer cell lines, underlining the potential of pyrido[2,1-b]quinazoline derivatives in cancer therapy (L. Deady et al., 2003).
Analgesic Activity
The synthesis and subsequent evaluation of analgesic activity of compounds bearing the quinazoline moiety have been reported. These studies contribute to the understanding of the molecular framework required for analgesic efficacy, suggesting potential applications in pain management (H. Saad, Nermen A. Osman, & A. Moustafa, 2011).
Properties
IUPAC Name |
N-cyclopentyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-2-22-17-13-14(19(24)21-15-7-3-4-8-15)10-11-16(17)20(25)23-12-6-5-9-18(22)23/h10-11,13,15,18H,2-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWUQJIEWCYXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.